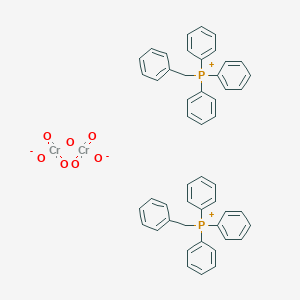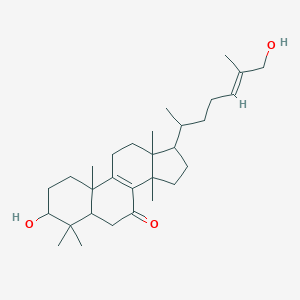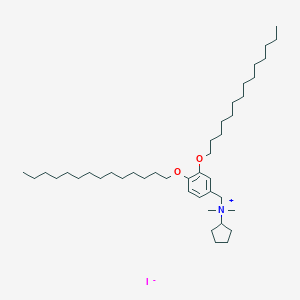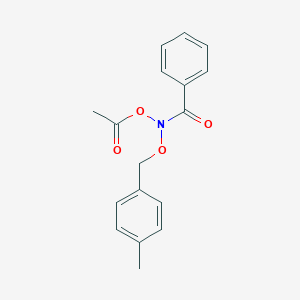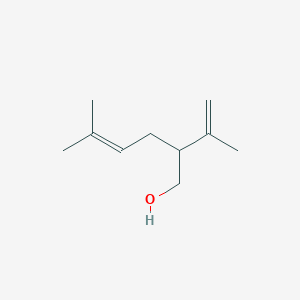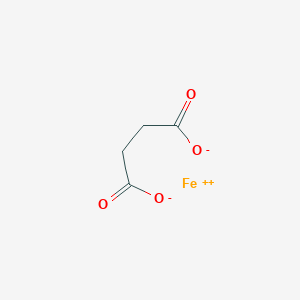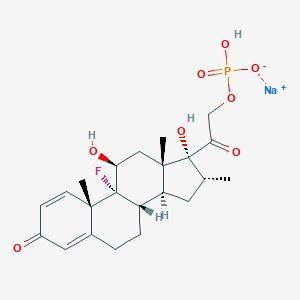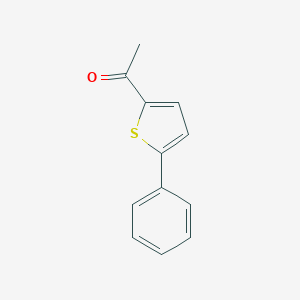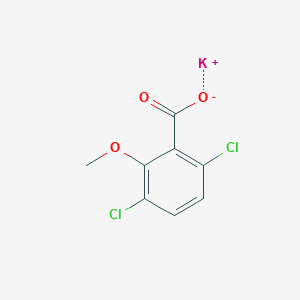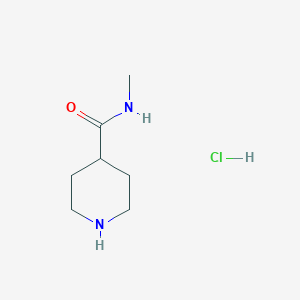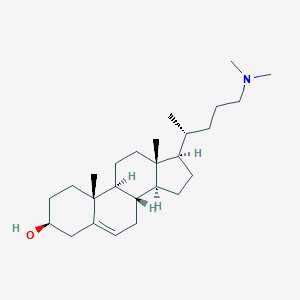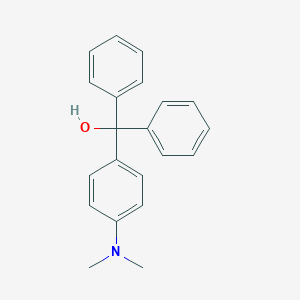![molecular formula C23H27NO3 B157880 (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate CAS No. 1927-12-4](/img/structure/B157880.png)
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a British pharmaceutical company. AH-7921 has been the subject of extensive scientific research due to its potential as a painkiller and its effects on the central nervous system.
Mechanism Of Action
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate acts as a mu-opioid receptor agonist, meaning it binds to and activates the mu-opioid receptor in the brain. This leads to a decrease in the perception of pain and an increase in feelings of euphoria and relaxation. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate also acts on other receptors in the brain, including the delta-opioid receptor and the kappa-opioid receptor, which may contribute to its analgesic effects.
Biochemical And Physiological Effects
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its analgesic and anxiolytic effects. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has also been shown to decrease levels of norepinephrine and corticotropin-releasing hormone, which may contribute to its antidepressant effects.
Advantages And Limitations For Lab Experiments
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has a number of advantages and limitations for use in laboratory experiments. One advantage is its potency, as it has been shown to be effective at lower doses compared to other opioid drugs. However, (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has also been shown to have a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. This can make it difficult to use in laboratory experiments, as small variations in dosage can have significant effects on the results.
Future Directions
There are a number of future directions for research on (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate. One area of interest is its potential as a treatment for chronic pain, as it has been shown to be effective in reducing pain in animal models. Another area of interest is its potential as a treatment for depression and anxiety, as it has been shown to have anxiolytic and antidepressant effects in animal models. Further research is also needed to better understand the mechanisms of action of (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate and its effects on the central nervous system.
Synthesis Methods
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is synthesized using a multistep process that involves the reaction of 2,2-diphenylacetic acid with 9-methyl-9-azabicyclo[3.3.1]nonane. The resulting compound is then treated with hydroxylamine to form the hydroxamic acid derivative, which is then esterified with methanol to produce (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate.
Scientific Research Applications
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been studied extensively for its potential as a painkiller. It has been shown to be effective in reducing pain in animal models, and it has also been shown to have a lower risk of addiction and dependence compared to other opioid drugs. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has also been studied for its potential as a treatment for depression and anxiety, as it has been shown to have anxiolytic and antidepressant effects in animal models.
properties
CAS RN |
1927-12-4 |
|---|---|
Product Name |
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate |
Molecular Formula |
C23H27NO3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C23H27NO3/c1-24-19-13-8-14-20(24)16-21(15-19)27-22(25)23(26,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,19-21,26H,8,13-16H2,1H3 |
InChI Key |
LSPNRKVJCNRVRR-WCRBZPEASA-N |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
SMILES |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Canonical SMILES |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Other CAS RN |
1927-13-5 |
synonyms |
1927-12-4; KSD-2084; Benzilic acid (1R,1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3alpha-yl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



